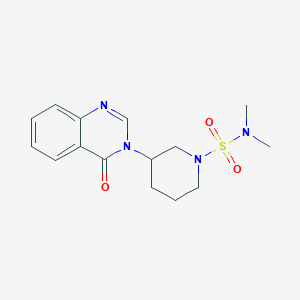![molecular formula C20H21N3OS B6427251 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034514-83-3](/img/structure/B6427251.png)
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (MBP) is a novel organosulfur compound that has been the subject of increasing scientific interest in recent years. It is a highly versatile compound, with potential applications in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. The synthesis of MBP and its derivatives is relatively simple and inexpensive, making it attractive for use in laboratory experiments. In
科学研究应用
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has been used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibitors, and the synthesis of new materials. In drug development, this compound has been used to synthesize novel compounds with potential therapeutic effects, such as anti-inflammatory agents. In enzyme inhibitor studies, this compound has been used to study the mechanism of action of various enzymes, including proteases and kinases. In materials science, this compound has been used to synthesize new materials with interesting properties, such as highly conductive polymers.
作用机制
The mechanism of action of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is not yet fully understood. However, it is thought to act as a ligand, binding to various proteins and enzymes in the body and modulating their activity. It is also thought to interact with various receptors, such as the serotonin and dopamine receptors, and modulate their activity. In addition, this compound is thought to interact with various other molecules in the body, such as DNA and RNA, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the activity of various enzymes, receptors, and other molecules in the body. In addition, this compound has been shown to have some anti-cancer properties, although further research is needed to confirm this.
实验室实验的优点和局限性
The main advantage of using 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound has a wide range of potential applications, making it suitable for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body are still being studied. In addition, this compound is not as widely used as other compounds, making it more difficult to obtain.
未来方向
Given the potential applications of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole, there are many potential future directions for research. These include further studies into its mechanism of action, its effects on the body, and its potential therapeutic applications. In addition, further studies into its synthesis and the development of new derivatives are needed. Finally, further studies into its potential applications in materials science, such as the synthesis of new materials, are also needed.
合成方法
2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Friedel-Crafts alkylation. In the Grignard reaction, a Grignard reagent is reacted with aldehyde or ketone to form an alkoxide, which is then reacted with a sulfide to produce this compound. The Wittig reaction involves the formation of an organophosphorus ylide, which is then reacted with a sulfide to form this compound. Finally, the Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide to form this compound.
属性
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-21-18-5-3-4-6-19(18)23(14)16-11-12-22(13-16)20(24)15-7-9-17(25-2)10-8-15/h3-10,16H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKUIZRDHDZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427188.png)
![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)

![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6427240.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)